N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(2-fluorobenzyl)glycinamide
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Overview
Description
N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(2-fluorobenzyl)glycinamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, a cyclohexenyl group, and a fluorobenzyl group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(2-fluorobenzyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds The process often starts with the preparation of the chlorophenyl sulfonyl chloride, which is then reacted with the appropriate amine to form the sulfonamide
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically scaled up from laboratory methods, with adjustments made to accommodate larger quantities and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(2-fluorobenzyl)glycinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and fluorobenzyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at the chlorophenyl or fluorobenzyl positions.
Scientific Research Applications
N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(2-fluorobenzyl)glycinamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(2-fluorobenzyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and glycinamides with different substituents. Examples include:
- N~2~-[(4-bromophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(2-fluorobenzyl)glycinamide
- N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(2-methylbenzyl)glycinamide
Uniqueness
N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(2-fluorobenzyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-[(2-fluorophenyl)methyl]amino]-N-[2-(cyclohexen-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClFN2O3S/c24-20-10-12-21(13-11-20)31(29,30)27(16-19-8-4-5-9-22(19)25)17-23(28)26-15-14-18-6-2-1-3-7-18/h4-6,8-13H,1-3,7,14-17H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTCQMNDXSYAEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CN(CC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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